molecular formula C27H27N3O2S B11197063 2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide

2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide

Cat. No.: B11197063
M. Wt: 457.6 g/mol
InChI Key: XFLCOVFTSFEOMI-UHFFFAOYSA-N
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Description

2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide is a complex organic compound with a thiazolidinone core structure. This compound is characterized by its unique arrangement of functional groups, including a phenylimino group and a phenylethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide typically involves the reaction of thiazolidinone derivatives with appropriate amines and acylating agents. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as triethylamine or pyridine to facilitate the reaction. The process may involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. Its phenylethyl substituents and thiazolidinone core contribute to its distinct reactivity and potential therapeutic applications .

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

2-[4-oxo-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C27H27N3O2S/c31-25(28-18-16-21-10-4-1-5-11-21)20-24-26(32)30(19-17-22-12-6-2-7-13-22)27(33-24)29-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,28,31)

InChI Key

XFLCOVFTSFEOMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4

Origin of Product

United States

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